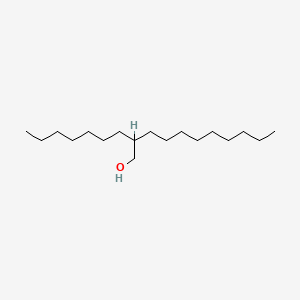
2-Heptylundecanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Heptylundecanol is a fatty alcohol with the chemical formula C18H38O This compound . This compound is a colorless to pale yellow viscous liquid with a mild odor and lubricating properties . It is soluble in various organic solvents and water, making it versatile for different applications.
Métodos De Preparación
2-Heptylundecanol can be synthesized through the catalytic hydrogenation of oleic acid . This process involves the reaction of oleic acid with hydrogen gas in the presence of a catalyst, typically a metal such as palladium or nickel . The reaction conditions include elevated temperatures and pressures to facilitate the hydrogenation process. Industrial production methods often involve continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
2-Heptylundecanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound into its corresponding alkane. Hydrogen gas (H2) in the presence of a metal catalyst is typically used for this purpose.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Heptylundecanol has several scientific research applications:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: This compound is studied for its potential antimicrobial properties and its role in biological membranes.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its solubility and biocompatibility.
Industry: It is widely used in the production of lubricants, coatings, and plasticizers.
Mecanismo De Acción
The mechanism of action of 2-Heptylundecanol involves its interaction with lipid membranes and proteins. It can integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where it can enhance the absorption of therapeutic agents. Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes .
Comparación Con Compuestos Similares
2-Heptylundecanol can be compared with other similar fatty alcohols, such as:
1-Dodecanol: Similar in structure but with a longer carbon chain, making it less soluble in water.
1-Decanol: Shorter carbon chain, resulting in different physical properties and applications.
2-Octyl-1-dodecanol: Another fatty alcohol with similar applications but different molecular weight and solubility characteristics.
This compound is unique due to its specific balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications.
Propiedades
Número CAS |
5333-44-8 |
|---|---|
Fórmula molecular |
C18H38O |
Peso molecular |
270.5 g/mol |
Nombre IUPAC |
2-heptylundecan-1-ol |
InChI |
InChI=1S/C18H38O/c1-3-5-7-9-10-12-14-16-18(17-19)15-13-11-8-6-4-2/h18-19H,3-17H2,1-2H3 |
Clave InChI |
YEGNTQBFSQBGJT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(CCCCCCC)CO |
SMILES canónico |
CCCCCCCCCC(CCCCCCC)CO |
Key on ui other cas no. |
5333-44-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















